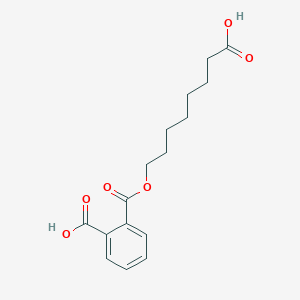

Mono-7-carboxyheptyl phthalate

Descripción general

Descripción

Mono-7-carboxyheptyl phthalate: is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with the alcoholic hydroxy group of 8-hydroxyoctanoic acid . This compound is part of the broader class of phthalates, which are widely used as plasticizers to increase the flexibility of plastics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mono-7-carboxyheptyl phthalate can be synthesized through the esterification of phthalic acid with 8-hydroxyoctanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Mono-7-carboxyheptyl phthalate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Mono-7-carboxyheptyl phthalate has several applications in scientific research, including:

Mecanismo De Acción

The mechanism by which Mono-7-carboxyheptyl phthalate exerts its effects involves its interaction with molecular targets and pathways in biological systems. As an endocrine disruptor, it can interfere with hormone signaling pathways, leading to various health effects. The compound can bind to hormone receptors, altering their normal function and leading to disruptions in hormonal balance .

Comparación Con Compuestos Similares

Mono(4-methyl-7-carboxyheptyl) phthalate: This compound is structurally similar but has a methyl group at the 4-position.

Mono-isononyl phthalate: Another phthalate ester with a different alkyl chain length.

Uniqueness: Mono-7-carboxyheptyl phthalate is unique due to its specific alkyl chain length and carboxylic acid functionality, which influence its chemical properties and biological activity. Its specific interactions with biological systems and its role as an endocrine disruptor distinguish it from other phthalates .

Actividad Biológica

Mono-7-carboxyheptyl phthalate (M7CHP) is a metabolite of diisononyl phthalate (DiNP), which is widely used as a plasticizer in various industrial applications. Understanding its biological activity is crucial due to its potential implications for human health and the environment. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of M7CHP's biological activity.

M7CHP is characterized by its carboxylic acid functional group, which influences its interactions within biological systems. Its structure allows it to act as an endocrine disruptor, potentially interfering with hormonal signaling pathways.

The biological activity of M7CHP primarily involves its interaction with hormone receptors. As an endocrine disruptor, it can alter normal hormone signaling, leading to various health effects. The compound has been shown to bind with hormone receptors, affecting their function and subsequently disrupting hormonal balance.

Endocrine Disruption

Research indicates that M7CHP may impact reproductive health by interfering with testosterone levels and other steroid hormones. A study found that higher levels of M7CHP were associated with increased odds of cryptorchidism and hypospadias in male infants, highlighting its potential reproductive toxicity .

Neurodevelopmental Impact

Prenatal exposure to phthalates, including M7CHP, has been linked to neurodevelopmental issues in children. A study demonstrated that higher urinary concentrations of M7CHP correlated with increased inattentiveness and hyperactivity scores in children, particularly among those with Autism Spectrum Disorder (ASD) .

Case Study 1: Prenatal Exposure and Developmental Outcomes

A cohort study examined the effects of prenatal exposure to various phthalates on child development. It found significant associations between maternal phthalate levels and adverse developmental outcomes, including attention deficits and behavioral issues in children .

Case Study 2: Liver Toxicity in Rodents

In rodent studies, exposure to M7CHP resulted in liver hypertrophy and hyperplasia, suggesting potential hepatotoxic effects. The mechanism was linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα), which is known to mediate liver toxicity in rodents but may not directly translate to human health risks .

Table 1: Summary of Biological Effects of this compound

Safety and Regulatory Considerations

M7CHP is classified as hazardous under OSHA regulations due to its potential to cause skin irritation and respiratory issues. Given its biological activity as an endocrine disruptor, ongoing research is essential for understanding its long-term effects on human health and the environment.

Propiedades

IUPAC Name |

2-(7-carboxyheptoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c17-14(18)10-4-2-1-3-7-11-22-16(21)13-9-6-5-8-12(13)15(19)20/h5-6,8-9H,1-4,7,10-11H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSRWFURCUZTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256438 | |

| Record name | 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856869-57-3 | |

| Record name | 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856869-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.